molecular formula C24H25NO4 B557404 (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid CAS No. 130309-37-4

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

Cat. No. B557404
M. Wt: 391,46 g/mole
InChI Key: JBZXLQHJZHITMW-RXYZOABWSA-N
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Description

This compound appears to be a derivative of indole-2-carboxylic acid, which is a type of organic compound known as an indole carboxylic acid. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring. Carboxylic acids are organic compounds containing a carboxyl functional group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the carboxylic acid group, and the addition of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used in peptide synthesis to protect the amino group.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxyl group, and the Fmoc group. The stereochemistry at the 2, 3a, and 7a positions would also be an important feature of the molecule’s structure.



Chemical Reactions Analysis

As an indole derivative, this compound might undergo reactions typical of indoles, such as electrophilic aromatic substitution. The carboxylic acid group could participate in reactions such as esterification or amide formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of functional groups. For example, the carboxylic acid group could contribute to the compound’s acidity and solubility in water.


Scientific Research Applications

Structural Analysis and Molecular Design

  • Structure Elucidation and Conformational Studies : The detailed structural analysis of complex molecules, such as 18'-epivinblastine, showcases the intricate conformational dynamics and intramolecular interactions, including hydrogen bonding, which are crucial for understanding the molecular basis of biological activity and designing new compounds with desired properties (Lynch et al., 1991). Similar studies provide a foundation for the synthesis of novel derivatives with potential therapeutic applications.

  • Molecular Architecture and Design : The synthesis and characterization of novel bisindole derivatives highlight the role of molecular architecture in defining the physicochemical and biological properties of complex molecules. Such studies are pivotal in the design of new drugs and materials with specific functions (Lynch et al., 1991).

Synthetic Methodologies

  • Novel Synthetic Routes : Research into the synthesis of novel indole-benzimidazole derivatives outlines innovative approaches to constructing complex molecules. These methodologies are instrumental in expanding the toolkit for chemical synthesis, enabling the creation of new compounds for various research and therapeutic purposes (Wang et al., 2016).

  • Conformationally Constrained Amino Acids : The development of conformationally constrained tryptophan derivatives provides insights into the synthesis of amino acids with limited flexibility. This research has implications for peptide design, where the conformational constraints of amino acids can influence the overall structure and function of peptides (Horwell et al., 1994).

Spectroscopic Studies and Applications

  • Fluorescent Probes and Imaging : The development of carboxylic acid derivatives with fluorescent properties opens new avenues for bioimaging and molecular diagnostics. These studies demonstrate the utility of fluorescence labeling in visualizing cellular processes and structures, contributing to advances in biomedical research (Mitra et al., 2013).

  • Integrin-Targeting Fluorenyl Probes : Research on water-soluble fluorene derivatives tailored for integrin targeting showcases the potential of these compounds in selective imaging of cellular receptors. This is particularly relevant for cancer research, where targeting specific cell surface receptors is crucial for diagnostics and therapy (Morales et al., 2010).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, its reactions, and its potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and hazards.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more specific information, further research or consultation with a chemist would be needed.


properties

IUPAC Name

(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXLQHJZHITMW-RXYZOABWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373275
Record name (2S,3aS,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

CAS RN

130309-37-4
Record name (2S,3aS,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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